(R)-(+)-Sch 23390-d3 Hydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
1329837-05-9 |
|---|---|
Molekularformel |
C17H19Cl2NO |
Molekulargewicht |
327.263 |
IUPAC-Name |
(5R)-8-chloro-5-phenyl-3-(trideuteriomethyl)-1,2,4,5-tetrahydro-3-benzazepin-7-ol;hydrochloride |
InChI |
InChI=1S/C17H18ClNO.ClH/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12;/h2-6,9-10,15,20H,7-8,11H2,1H3;1H/t15-;/m1./s1/i1D3; |
InChI-Schlüssel |
OYCAEWMSOPMASE-QNYOVWSSSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Cl.Cl |
Synonyme |
(5R)-8-Chloro-2,3,4,5-tetrahydro-3-(methyl-d3)-5-phenyl-1H-3-benzazepin-7-ol Hydrochloride; (R)-Sch 23390-d3 Hydrochloride; |
Herkunft des Produkts |
United States |
The Significance of Deuterated Pharmacological Probes in Modern Neuropharmacology
The strategic replacement of hydrogen with its stable, non-radioactive isotope, deuterium (B1214612), has become an invaluable technique in modern pharmacology. gabarx.com This isotopic substitution, while seemingly minor, can have profound effects on a molecule's metabolic fate, a phenomenon known as the kinetic isotope effect (KIE). dovepress.comwikipedia.org
The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond. dovepress.com Consequently, if the cleavage of a C-H bond is a rate-determining step in a drug's metabolism, its replacement with a C-D bond can slow down this process. nih.gov This can lead to a longer half-life, increased plasma exposure, and potentially a reduction in the formation of certain metabolites. wikipedia.orgbioscientia.de
In neuropharmacology, deuterated compounds serve two primary purposes:
Modulation of Pharmacokinetics: By retarding metabolism, deuteration can improve a drug's pharmacokinetic profile. This can lead to more stable plasma concentrations and potentially a reduced dosing frequency, which is advantageous in both research and clinical settings. bioscientia.denih.gov
Use as Internal Standards: In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), stable isotopically labeled (SIL) compounds are the preferred internal standards. scispace.comnih.gov Since a deuterated standard is chemically almost identical to the analyte, it co-elutes and experiences similar matrix effects, allowing for more accurate and precise quantification of the non-deuterated compound in biological samples. waters.comacanthusresearch.com
An Overview of Sch 23390 and Its R + Enantiomer in Dopamine Receptor Research
SCH 23390 is a potent and selective antagonist of the D1-like family of dopamine (B1211576) receptors (D1 and D5). nih.govnih.gov It was the first compound identified with high selectivity for D1 receptors over D2 receptors. nih.gov The pharmacological activity of SCH 23390 resides primarily in its (R)-(+)-enantiomer. nih.gov
The (R)-(+)-enantiomer, (R)-(+)-SCH 23390, exhibits high affinity for D1 and D5 receptors, with Ki values of approximately 0.2 nM and 0.3 nM, respectively. nih.govnih.gov In contrast, its affinity for D2 receptors is significantly lower. nih.gov This selectivity has made (R)-(+)-SCH 23390 an indispensable tool for elucidating the role of D1-like receptors in various physiological and pathological processes, including neurological disorders like Parkinson's disease and psychosis. nih.govnih.gov
While highly selective for D1-like receptors, (R)-(+)-SCH 23390 also displays affinity for serotonin (B10506) 5-HT2C receptors, where it acts as an agonist. medchemexpress.commedchemexpress.com However, the in vivo doses required to elicit 5-HT2C-mediated effects are substantially higher than those needed for D1 receptor antagonism. nih.govnih.gov The radiolabeled version of SCH 23390, [11C]SCH 23390, has been extensively used in positron emission tomography (PET) studies to map the distribution of D1 receptors in the brain of living humans. ncats.ioradiologykey.com
| Receptor Subtype | Binding Affinity (Ki) of (R)-(+)-SCH 23390 |
| Dopamine D1 | ~0.2 nM nih.govnih.gov |
| Dopamine D5 | ~0.3 nM nih.govnih.gov |
| Serotonin 5-HT2C | ~9.3 nM medchemexpress.commedchemexpress.com |
Rationale for Deuterium Labeling at the D3 Position in Scientific Investigations
Stereoselective Synthesis of (R)-(+)-Sch 23390
The synthesis of the parent compound, (R)-(+)-Sch 23390, is a critical precursor to its deuterated analogue. The stereoselectivity of the synthesis is paramount to ensure the desired pharmacological activity, as the R-enantiomer is the active antagonist at the D1 receptor. ansto.gov.au A common synthetic route involves the resolution of a racemic mixture or an asymmetric synthesis to obtain the desired (R)-configuration. One established method for preparing the non-deuterated compound for radiolabeling involves the alkylation of the desmethyl precursor, (R)-(+)-8-chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-ol (SCH 24518), with a methylating agent. nih.gov Another approach utilizes an iridium-catalyzed asymmetric hydrogenation of a cyclic ene-carbamate to produce chiral tetrahydro-3-benzazepine motifs with high enantioselectivity. acs.org This method offers an efficient pathway to the core structure of Sch 23390.
Strategies for Deuterium Incorporation at the d3 Position
The introduction of three deuterium atoms onto the N-methyl group of (R)-(+)-Sch 23390 is a key modification that defines the d3 analogue. A general and facile method for the deuteration of methyl groups on N-heteroarylmethanes involves a Brønsted acid-catalyzed reaction. rsc.org This approach utilizes a dearomatic enamine intermediate and can achieve high deuterium incorporation under relatively mild conditions. rsc.org
For the specific synthesis of (R)-(+)-Sch 23390-d3, the desmethyl precursor, (R)-(+)-SCH 24518, would be reacted with a deuterated methylating agent, such as trideuteromethyl iodide (CD3I) or a similar deuterated electrophile. This reaction is analogous to the methylation step used in the synthesis of [11C]SCH 23390 for PET imaging, where [11C]methyl iodide is used. nih.gov The use of a deuterated reagent ensures the specific incorporation of the three deuterium atoms at the N-methyl position.
Another potential strategy involves the reductive amination of the corresponding desmethyl compound with a deuterated formaldehyde (B43269) source in the presence of a reducing agent. This method is a common approach for N-methylation and can be adapted for deuteromethylation.
Analytical Validation of Deuterated Compound Purity and Isotopic Enrichment
Ensuring the chemical purity and isotopic enrichment of this compound is crucial for its application in research. A combination of analytical techniques is employed for comprehensive validation. rsc.org
High-Performance Liquid Chromatography (HPLC) is utilized to determine the chemical purity of the final compound. sigmaaldrich.com This technique separates the deuterated compound from any non-deuterated starting material, byproducts, or other impurities.
Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HR-MS), is essential for confirming the incorporation of deuterium and determining the isotopic enrichment. rsc.org By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the presence of the three additional mass units from the deuterium atoms can be verified. The relative intensities of the signals corresponding to the d0, d1, d2, and d3 species allow for the calculation of the percentage of isotopic enrichment. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and confirms the position of the deuterium atoms. rsc.org In the ¹H NMR spectrum of (R)-(+)-Sch 23390-d3, the signal corresponding to the N-methyl protons would be absent or significantly diminished, confirming successful deuteration at that specific site. nih.gov ¹³C NMR can also be used, as the carbon attached to deuterium will exhibit a characteristic shift and splitting pattern. nih.gov
The combination of these methods provides a robust validation of the identity, purity, and degree of deuteration of the synthesized compound.
| Analytical Technique | Parameter Measured | Expected Result for this compound |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Chemical Purity | Single major peak corresponding to the target compound, indicating high purity (e.g., >98%). sigmaaldrich.com |
| High-Resolution Mass Spectrometry (HR-MS) | Isotopic Enrichment & Molecular Weight Confirmation | Observation of the correct molecular ion peak for the d3-labeled compound and calculation of high isotopic enrichment (e.g., >98% d3). rsc.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR) | Structural Confirmation and Site of Deuteration | Absence or significant reduction of the N-methyl proton signal. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹³C NMR) | Structural Confirmation | Characteristic shift and splitting of the N-methyl carbon signal due to deuterium coupling. nih.gov |
Utility in Radioligand Synthesis for Preclinical Imaging Research
The primary utility of this compound in preclinical research lies in its application as an internal standard for quantitative studies and its potential to improve the metabolic stability of radiolabeled analogues. iaea.orgjuniperpublishers.com
In positron emission tomography (PET) imaging studies using radiolabeled Sch 23390, such as [11C]SCH 23390, accurate quantification of the radioligand in biological samples is critical. nih.gov this compound can serve as an ideal internal standard for mass spectrometry-based quantification methods. Since it is chemically identical to the non-deuterated compound but has a different mass, it can be added to samples to correct for variations in sample preparation and instrument response, leading to more accurate and precise measurements.
Furthermore, deuteration at a site of metabolism can slow down the rate of metabolic degradation due to the kinetic isotope effect. juniperpublishers.com The N-demethylation of Sch 23390 is a potential metabolic pathway. By replacing the hydrogen atoms on the methyl group with deuterium, the C-D bonds, being stronger than C-H bonds, are more difficult to break by metabolic enzymes. juniperpublishers.com This can lead to a reduced rate of metabolism, which is particularly advantageous for radiolabeled compounds used in PET imaging. A slower metabolism of the radioligand can result in a higher concentration of the parent compound in the target tissue and a lower concentration of potentially confounding radiometabolites, thereby improving the quality and interpretability of the PET images. iaea.org
| Application Area | Specific Use of this compound | Benefit in Preclinical Research |
|---|---|---|
| Quantitative Bioanalysis | Internal Standard for Mass Spectrometry | Improves accuracy and precision of the quantification of non-deuterated Sch 23390 in biological matrices. |
| Radioligand Development for PET Imaging | Reference compound for metabolic stability studies | Allows for the investigation of the kinetic isotope effect on metabolism. juniperpublishers.com |
| Radioligand Development for PET Imaging | Potential precursor for deuterated radioligands | Slower in vivo metabolism can lead to cleaner imaging signals with fewer confounding radiometabolites. iaea.org |
Dopamine (B1211576) Receptor Interactions
(R)-(+)-Sch 23390 is most renowned for its potent and selective antagonism of D1-like dopamine receptors. nih.govwikipedia.org This class of receptors includes the D1 and D5 subtypes, which are involved in a multitude of neurological processes. frontiersin.org
D1-like Receptor Binding Profile (D1 and D5 Subtypes)
(R)-(+)-Sch 23390 exhibits high affinity for both D1 and D5 dopamine receptor subtypes. Radioligand binding assays have consistently demonstrated its potent interaction with these receptors. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in the presence of a radiolabeled ligand.
Studies have reported Ki values of approximately 0.2 nM for the D1 receptor and 0.3 nM for the D5 receptor, indicating a very strong binding affinity for both subtypes. nih.govmedchemexpress.comtocris.comrndsystems.comselleckchem.comcaymanchem.com This high affinity and the compound's selectivity over D2-like receptors have established (R)-(+)-Sch 23390 as a gold-standard D1-like antagonist in pharmacological research. nih.govwikipedia.org The binding is stereoselective, with the (R)-(+)-enantiomer being the active form.
| Receptor Subtype | Binding Affinity (Ki) |
| Dopamine D1 | 0.2 nM |
| Dopamine D5 | 0.3 nM |
Functional Antagonism at D1-like Receptors in Cellular Systems
In cellular systems, (R)-(+)-Sch 23390 acts as a functional antagonist at D1-like receptors. D1 receptors are Gs-protein coupled receptors, and their activation by dopamine typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). (R)-(+)-Sch 23390 effectively blocks this dopamine-induced signaling cascade.
For instance, in studies using rat striatal tissue, 3H-SCH-23390 binding was shown to be reversible and saturable, consistent with its role as a receptor antagonist. nih.gov Functionally, it has been demonstrated to inhibit the effects of D1 receptor agonists. For example, in rats, (R)-(+)-Sch 23390 blocks the locomotor stimulation induced by the D1 agonist SKF-39393. nih.gov This antagonistic action at the cellular level translates to observable behavioral effects, such as a decrease in operant responding for rewards and reduced locomotor activity. biorxiv.org
Allosteric Modulation and Receptor Crosstalk Mechanisms
The interaction of (R)-(+)-Sch 23390 with dopamine receptors extends beyond simple competitive antagonism at the D1-like sites. Research suggests its involvement in receptor crosstalk, particularly between D1 and D2 dopamine receptors. The antagonism of D2 receptor-mediated effects by (R)-(+)-Sch 23390 appears to be dependent on the presence of functional catecholaminergic neurons, suggesting an indirect modulatory role. nih.gov This indicates that D1 receptor blockade by (R)-(+)-Sch 23390 can influence the functional status of D2 receptors.
Serotonin (B10506) Receptor Interactions
In addition to its well-established effects on the dopamine system, (R)-(+)-Sch 23390 also demonstrates significant interactions with serotonin (5-HT) receptors. nih.gov
5-HT2C Receptor Agonist Activity in Cellular Assays
Interestingly, while being a dopamine receptor antagonist, (R)-(+)-Sch 23390 acts as a potent and high-efficacy agonist at human 5-HT2C receptors. medchemexpress.comselleckchem.com Cellular assays have confirmed this activity, where the compound stimulates 5-HT2C receptor-mediated signaling pathways. The binding affinity (Ki) of (R)-(+)-Sch 23390 for the 5-HT2C receptor is reported to be around 9.3 nM. medchemexpress.comselleckchem.com The activation of 5-HT2C receptors is known to be involved in the regulation of appetite, mood, and other physiological functions. nih.gov
Binding and Functional Modulation of 5-HT2 and 5-HT1C Receptors
(R)-(+)-Sch 23390 also binds with high affinity to 5-HT2 and the historically classified 5-HT1C receptors (now recognized as a 5-HT2C receptor isoform). nih.govmedchemexpress.com In functional assays using vascular smooth muscle, (R)-(+)-Sch 23390 was found to be a potent competitive antagonist of 5-HT-induced vasoconstriction, which is mediated by 5-HT2A receptors. nih.gov In rat cerebral cortex, it inhibited 5-HT2-sensitive [3H]spiperone binding with an IC50 of 112 nM. nih.gov Its affinity for 5-HT1C receptors has also been noted, and it can activate these receptors expressed in Xenopus oocytes. tocris.com
| Receptor Subtype | Interaction | Affinity/Potency |
| 5-HT2C | Agonist | Ki: 9.3 nM |
| 5-HT2A | Antagonist | IC50: 112 nM |
| 5-HT1C | Agonist | - |
Modulation of Ion Channels and Other Molecular Targets
G Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channel Inhibition
(R)-(+)-Sch 23390, a compound primarily recognized as a selective D1 dopamine receptor antagonist, has been found to directly inhibit G protein-coupled inwardly rectifying potassium (GIRK) channels. doi.orgnih.gov This inhibition is significant as it occurs independently of its action on dopamine receptors. doi.orgnih.gov
Research has demonstrated that SCH 23390 can block GIRK currents that are induced by agonists for different G protein-coupled receptors, such as somatostatin (B550006) and D3 dopamine receptors, in AtT-20 cells. doi.orgnih.gov The half-maximal inhibitory concentration (IC50) for this inhibition was determined to be 268 nM. doi.orgmedchemexpress.comselleckchem.com This blocking action is not a result of interactions with the receptors themselves, but rather a direct effect on the GIRK channels. doi.orgnih.gov This was confirmed by experiments showing that SCH 23390 also blocks constitutive GIRK currents in Chinese hamster ovary (CHO) cells that express only GIRK channels without any co-expressed G protein-coupled receptors. doi.orgnih.gov
The inhibition of GIRK channels by SCH 23390 is also somewhat selective. It does not affect the closely related Kir2.0 family of inwardly rectifying potassium channels or other endogenous cationic currents present in AtT-20 cells. doi.org The physiological implication of this GIRK channel inhibition is the potential for membrane depolarization, which has been observed to induce action potentials in AtT-20 cells. doi.org Further investigation into the structure-activity relationship has suggested that the presence of a halide atom in the chemical structure of SCH 23390 and related compounds is critical for their ability to block GIRK channels. doi.orgnih.gov
Exploration of Other Potential Off-Targets in Research Paradigms
Beyond its well-established role as a D1/D5 dopamine receptor antagonist and its inhibitory effects on GIRK channels, (R)-(+)-Sch 23390 exhibits affinity for other molecular targets. Notably, it acts as a potent agonist at human 5-HT2C receptors, with a Ki of 9.3 nM. medchemexpress.comselleckchem.com It also demonstrates high affinity for 5-HT2 and 5-HT1C receptors. medchemexpress.com This activity at serotonin receptors highlights the compound's polypharmacology and the need to consider these off-target effects when interpreting experimental results.
The following table summarizes the binding affinities and inhibitory concentrations of (R)-(+)-Sch 23390 Hydrochloride for its primary and secondary targets.
Interactive Data Table: Binding Affinity and Inhibitory Concentrations
| Target | Action | Affinity (Ki) / Potency (IC50/EC50) | Reference |
|---|---|---|---|
| D1 Dopamine Receptor | Antagonist | 0.2 nM (Ki) | medchemexpress.comselleckchem.comtocris.comrndsystems.com |
| D5 Dopamine Receptor | Antagonist | 0.3 nM (Ki) | medchemexpress.comselleckchem.comtocris.comrndsystems.com |
| GIRK Channels | Inhibitor | 268 nM (IC50) | doi.orgmedchemexpress.comselleckchem.com |
| 5-HT2C Receptor | Agonist | 6.3 - 9.3 nM (Ki) | medchemexpress.comselleckchem.comtocris.comrndsystems.com |
| 5-HT2 Receptor | High Affinity Binder | Not specified | medchemexpress.com |
| 5-HT1C Receptor | High Affinity Binder | Not specified | medchemexpress.com |
Intracellular Signaling Pathways and Mechanistic Interrogations
Effects on Adenylyl Cyclase Activity via G-Protein Coupling
As a potent antagonist of D1 dopamine receptors, (R)-(+)-Sch 23390 is known to inhibit the D1 receptor-mediated activation of adenylyl cyclase. doi.org The IC50 for this inhibition is approximately 0.01 µM. doi.org This action is a cornerstone of its function as a D1 antagonist, as D1-like dopamine receptors are canonically coupled to the Gs family of G proteins, which stimulate adenylyl cyclase to produce cyclic AMP (cAMP). By blocking this receptor, SCH 23390 effectively reduces cAMP production that is stimulated by dopamine or D1 agonists.
Impact on Inflammasome Pathways (e.g., NLRP3/Caspase-1) in Microglial Models
Recent research has shed light on the immunomodulatory effects of (R)-(+)-Sch 23390, particularly its influence on the NLRP3 inflammasome pathway in microglial cells. The NLRP3 inflammasome is a key component of the innate immune system, and its activation in microglia is implicated in neuroinflammation. nih.govnih.govmdpi.com Studies have shown that SCH 23390 can influence the NLRP3/caspase-1 inflammasome pathway. For instance, in a model using LPS-induced BV-2 microglial cells, treatment with SCH 23390 was able to reverse the inhibitory effects of another compound on NLRP3 expression and the cleavage of caspase-1 and IL-1β. medchemexpress.com This suggests that SCH 23390 can modulate the activity of this inflammatory pathway. The NLRP3 inflammasome is a protein complex that, upon activation, leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18 into their mature, secreted forms. nih.govmdpi.com
Investigation of Downstream Kinase Cascades (e.g., MAPK, PI3K)
The signaling cascades downstream of the receptors targeted by (R)-(+)-Sch 23390 are complex and can involve multiple kinase pathways. While direct and extensive studies on the effects of the deuterated form of SCH 23390 on MAPK and PI3K pathways are not prevalent in the initial search results, the modulation of D1 and 5-HT2C receptors, as well as GIRK channels, inherently suggests an impact on these cascades. For example, D1 receptor signaling is known to intersect with pathways like the MAPK/ERK cascade. Some studies on related compounds that act on D1-like receptors have shown modulation of ERK1/2 activation. tocris.com The PI3K/Akt pathway is another critical signaling hub that can be influenced by G protein-coupled receptors. Further research is necessary to fully elucidate the specific effects of this compound on these downstream kinase cascades.
Preclinical Neuropharmacological Investigations
In Vitro and Ex Vivo Studies in Neural Tissues
Radioligand binding studies using the tritiated form of SCH 23390, [3H]SCH 23390, have been instrumental in mapping the distribution and characterizing the properties of D1-like dopamine (B1211576) receptors in the brain. nih.govnih.gov These studies reveal a high correlation between the density of [3H]SCH 23390 binding sites and the levels of endogenous dopamine. nih.gov
The regional distribution of these receptors is heterogeneous throughout the rat brain. nih.govnih.gov The highest densities are observed in dopamine-rich areas such as the corpus striatum, nucleus accumbens, and olfactory tubercle. nih.gov Intermediate levels are found in various limbic and cortical areas, while very few binding sites are detected in the cerebellum, brainstem, and olfactory bulb. nih.gov
| Receptor Density | Brain Regions | Reference |
|---|---|---|
| Greatest | Corpus Striatum, Nucleus Accumbens, Olfactory Tubercle | nih.gov |
| Intermediate | Limbic and Cortical Areas | nih.gov |
| Low / Undetectable | Cerebellum, Brainstem, Olfactory Bulb | nih.gov |
Quantitative binding assays have determined the high-affinity interaction of SCH 23390 with D1-like receptors. nih.govnih.gov Scatchard analysis of binding in the rat caudate-putamen suggests a single class of binding sites with a dissociation constant (KD) of approximately 0.7 nM and a maximum binding capacity (Bmax) of 347 fmol/mg of protein. nih.gov Other studies using rat striatal membranes reported a similar high affinity, with an average Kd of 0.340 nM. nih.gov The compound is recognized as a potent antagonist for both D1 and D5 receptor subtypes, with reported inhibition constant (Ki) values of 0.2 nM and 0.3 nM, respectively. nih.govjneurosci.orgnih.gov Competition studies show that dopamine and other D1 agonists compete for these binding sites, an interaction that is sensitive to guanine (B1146940) nucleotides like GTP, which is characteristic of G protein-coupled receptors. nih.gov
| Parameter | Value | Tissue Preparation | Reference |
|---|---|---|---|
| KD | 0.7 ± 0.1 nM | Rat Caudate-Putamen | nih.gov |
| Bmax | 347 ± 35 fmol/mg protein | Rat Caudate-Putamen | nih.gov |
| KD | 0.340 nM (average) | Rat Striatal Membranes | nih.gov |
| Ki (D1 Receptor) | 0.2 nM | - | nih.govjneurosci.orgnih.gov |
| Ki (D5 Receptor) | 0.3 nM | - | nih.govjneurosci.orgnih.gov |
Investigations using in vivo microdialysis in freely moving rats have shown that SCH 23390 can modulate dopamine neurotransmission. Systemic administration of SCH 23390 was found to dose-dependently stimulate the release of dopamine and increase the output of its metabolites, dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the dorsal caudate. youtube.com This effect was prevented by the administration of gamma-butyrolactone, a compound that blocks the firing of dopamine neurons. youtube.com In contrast, the D1 agonist SKF 38393 did not alter dopamine release on its own but was able to abolish the stimulatory effect of SCH 23390. youtube.com These results suggest that D1 receptors are involved in controlling the release of dopamine, likely through a mechanism that involves regulating the firing activity of dopamine neurons. youtube.com
Electrophysiological studies in brain slice preparations have confirmed the role of D1-like receptors in modulating neuronal excitability and synaptic transmission, with SCH 23390 serving as a key pharmacological tool. In rat striatal brain slices, dopamine has been shown to depolarize large aspinous neurons, which are cholinergic interneurons. jneurosci.org This excitatory effect is mimicked by the D1 agonist SKF 38393 and antagonized by SCH 23390, indicating the response is mediated by D1-like receptors. jneurosci.org Interestingly, in some cells, the application of SCH 23390 alone elicited an outward current, suggesting that it blocks a tonic depolarizing influence from spontaneously released dopamine in the slice preparation. jneurosci.org
Further studies have demonstrated that SCH 23390 can reverse the effects of D1 agonists on the excitability of dopaminergic neuron terminals. nih.gov For example, the D1 agonist SKF 38393 produces a decrease in the terminal excitability of nigrostriatal neurons, an effect that is reversed by the subsequent infusion of SCH 23390. nih.gov In the spinal cord of neonatal rats, SCH 23390 was found to attenuate the depression of synaptic transmission induced by dopamine, further highlighting its role as a D1-like receptor antagonist in modulating neural circuits. nih.gov In vivo extracellular single-cell recordings have also shown that SCH 23390 can block the enhancement of spontaneous discharge in medium spiny neurons that is evoked by dopamine release. princeton.edu
Behavioral Phenotyping in Animal Models of Neurological Function
The effect of SCH 23390 on locomotor activity is complex and appears to depend on the experimental paradigm. Acute systemic administration of SCH 23390 has been shown to decrease locomotor activity in rats. biorxiv.org This observation suggests that blockade of D1-like receptors may have sedative effects or impair motor function. nih.gov For instance, SCH 23390 dose-dependently reversed the locomotor hyperactivity induced by intra-accumbens infusion of cocaine. nih.gov
Conversely, chronic administration of SCH 23390 has been found to produce opposite effects. In an open field test, rats that received daily injections of SCH 23390 for 21 days showed significantly enhanced locomotor and exploratory behaviors, including increased line crossing, rearing, and hole-poking episodes, when tested one day after the final treatment. princeton.edu This enhancement of activity is thought to be a consequence of dopamine D1 receptor supersensitivity induced by the repeated antagonist administration. princeton.edu
| Administration | Animal Model | Behavioral Paradigm | Observed Effect | Reference |
|---|---|---|---|---|
| Acute | Rats | Small Open Field | Decreased locomotor activity | nih.gov |
| Acute (Systemic) | Rats | Cocaine-induced hyperactivity | Dose-dependent reversal of hyperactivity | nih.gov |
| Chronic (21 days) | Rats | Open Field Test | Enhanced locomotor and exploratory activity | princeton.edu |
SCH 23390 has been investigated for its effects on seizures induced by chemical convulsants, providing evidence for the involvement of D1-like receptors in seizure modulation. nih.gov In vivo pharmacological studies have demonstrated that SCH 23390 can abolish generalized seizures evoked by the chemoconvulsants pilocarpine (B147212) and soman. nih.govnih.gov These findings suggest that the activation of dopamine D1 receptors may facilitate the initiation and propagation of seizure activity, and therefore, their blockade can have anticonvulsant effects. nih.gov
However, the role of D1 receptor blockade in seizure activity may be context-dependent. In a study using the Tg2576 mouse model of Alzheimer's disease, which exhibits epileptic activities, systemic administration of SCH 23390 did not reduce the frequency of these epileptic events. fsu.edu This result suggests that in the context of this specific disease model, D1-like dopamine receptors may not be a significant contributor to the observed network hyperexcitability. fsu.edu
| Seizure Model | Animal Model | Observed Effect | Reference |
|---|---|---|---|
| Pilocarpine-induced seizures | - | Abolished generalized seizures | nih.gov |
| Soman-induced seizures | - | Abolished generalized seizures | nih.gov |
| Spontaneous epileptic activity | Tg2576 mouse model of Alzheimer's disease | No reduction in seizure frequency | fsu.edu |
Research in Animal Models of Dopamine System Implication (e.g., relevant phenotypes for psychosis and Parkinson's disease)
(R)-(+)-Sch 23390, the non-deuterated parent compound of (R)-(+)-Sch 23390-d3 Hydrochloride, has been extensively utilized as a pharmacological tool to investigate the role of the dopamine D1 receptor in neurological and psychiatric conditions where the dopamine system is implicated, such as psychosis and Parkinson's disease. nih.govimmune-system-research.com Animal models are essential for understanding the neurobiological basis of these disorders and for the preclinical assessment of novel therapeutic agents. nih.gov
In the context of psychosis, animal models often aim to replicate phenotypes associated with the condition, such as hyperactivity and sensorimotor gating deficits, which are thought to be related to dopamine system dysregulation. nih.govmdpi.com As a potent and selective D1-like receptor antagonist, Sch 23390 is used to probe the contribution of D1 receptor signaling to these behaviors. For example, in models where psychosis-like symptoms are induced by dopamine agonists like amphetamine, Sch 23390 can be administered to determine if blocking D1 receptors can attenuate the behavioral effects, thereby validating the role of this receptor subtype in the observed phenotype.
In research related to Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons, the role of D1 receptor antagonists is complex. Animal models, often induced by neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), are employed to study disease mechanisms and potential treatments. nih.gov Studies have investigated how Sch 23390 interacts with standard therapies like L-DOPA. Research in MPTP mouse models of Parkinson's disease has shown that pretreatment with Sch 23390 can significantly enhance dopamine metabolism in the striatum following L-DOPA administration, suggesting a potential to augment the therapeutic effects of L-DOPA. nih.gov
The table below summarizes key findings from preclinical studies using Sch 23390 in relevant animal models.
| Model Type | Animal Species | Key Research Finding | Implication |
| Psychosis/Schizophrenia | Rodents | Attenuation of hyperactivity induced by dopamine agonists. | Suggests D1 receptor involvement in the expression of positive-like symptoms. |
| Psychosis/Schizophrenia | Rodents | Modulation of sensorimotor gating deficits (prepulse inhibition). | Explores the role of D1 receptors in information-processing abnormalities seen in psychosis. |
| Parkinson's Disease | Mice (MPTP-lesioned) | Pre-treatment enhances L-DOPA-induced dopamine metabolism in the striatum. nih.gov | Indicates potential for D1 receptor modulation to improve the efficacy of dopamine replacement therapy. nih.gov |
Cognitive and Affective Behavioral Assessments as related to Dopamine System Modulation
The modulation of the dopamine system via D1 receptors has profound effects on cognitive and affective behaviors, which have been extensively studied in preclinical models using Sch 23390. These assessments are critical for understanding the full pharmacological profile of a compound like this compound.
Cognitive functions, including learning, memory, and executive function, are closely regulated by dopamine signaling in brain regions like the prefrontal cortex. While D1 receptor activation is generally associated with enhanced cognitive performance, studies with Sch 23390 have revealed nuanced roles. For instance, research has shown that Sch 23390 can improve impairments in learning and memory caused by the administration of certain pharmacological agents like MK-801. nih.gov This suggests that in states of network dysregulation, blocking D1 receptors may have restorative effects on cognitive processes.
Affective behaviors, which encompass motivation, reward-seeking, and emotional responses, are strongly influenced by the mesolimbic dopamine pathway. Sch 23390 has been shown to dose-dependently suppress locomotor activity and rearing behaviors in rats, indicating that D1 receptors are involved in mediating general motor activity. nih.gov Furthermore, studies on operant conditioning show that Sch 23390 reduces responding for rewarding stimuli, including nicotine (B1678760) and food. biorxiv.org This suggests that D1 receptor antagonism can decrease the motivational salience of rewards. Research has also explored its effects on social and emotional behaviors, finding that Sch 23390 can reduce aggressive behaviors in male mice and suppress maternal care behaviors in postpartum rats. researchgate.netresearchgate.net
The table below details the observed effects of Sch 23390 in various behavioral paradigms.
| Behavioral Domain | Assessment/Paradigm | Animal Species | Observed Effect of Sch 23390 |
| General Activity | Open Field Test | Rats | Dose-dependent suppression of locomotor activity and rearing. nih.gov |
| Motivation/Reward | Operant Responding | Rats | Decreased responding for nicotine and food rewards. biorxiv.org |
| Cognition | MK-801-Induced Deficit Model | N/A | Improvement in learning and memory impairment. nih.gov |
| Affective/Social | Resident-Intruder Test | Mice | Reduction in aggressive encounters. researchgate.net |
| Affective/Social | Maternal Behavior Test | Rats | Suppression of parental care behaviors. researchgate.net |
Pharmacokinetic and Metabolic Profiling in Preclinical Species using Deuterated Labeling
The substitution of hydrogen atoms with their stable isotope, deuterium (B1214612), is a strategy used in pharmaceutical research to modify and study the pharmacokinetic and metabolic properties of a compound. nih.govresearchgate.net This process, known as deuteration, can lead to significant changes in a drug's profile by leveraging the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes. researchgate.net Consequently, deuteration at a site of metabolism can slow down the rate of metabolic clearance, potentially increasing the drug's half-life and systemic exposure. nih.govmusechem.com this compound is a deuterated analog of Sch 23390, designed to facilitate such pharmacokinetic and metabolic investigations.
Tissue Distribution and Brain Penetration Studies in Animal Models
Understanding the distribution of a compound within the body, and particularly its ability to penetrate the brain, is fundamental for a neuropharmacological agent. While specific studies on this compound are not detailed in the available literature, extensive research on radiolabeled versions of the parent compound, (R)-(+)-Sch 23390, provides a strong basis for its expected distribution. The substitution of hydrogen with deuterium is a conservative modification that is not expected to significantly alter the fundamental physicochemical properties that govern tissue distribution and blood-brain barrier penetration. nih.gov
Studies using tritiated ([³H]) and carbon-11 (B1219553) ([¹¹C]) labeled Sch 23390 in rats and monkeys have demonstrated rapid distribution into the brain. nih.govnih.gov Autoradiographic and positron emission tomography (PET) studies show a heterogeneous distribution pattern within the brain, with the highest concentrations found in dopamine D1 receptor-rich regions. nih.govnih.gov This includes high levels of accumulation in the corpus striatum, nucleus accumbens, and olfactory tubercle. nih.gov Intermediate levels are observed in cortical and limbic areas, while very low concentrations are found in regions with sparse D1 receptor expression, such as the cerebellum. nih.govnih.gov This distribution pattern correlates well with the known neuroanatomy of the D1 dopamine system.
The following table summarizes the regional brain distribution observed for labeled Sch 23390 in preclinical models.
| Brain Region | Relative Concentration of Labeled Sch 23390 | Corresponding D1 Receptor Density |
| Corpus Striatum | High nih.govnih.gov | High |
| Nucleus Accumbens | High nih.gov | High |
| Olfactory Tubercle | High nih.gov | High |
| Cerebral Cortex | Intermediate nih.govnih.gov | Intermediate |
| Hippocampus | Intermediate nih.gov | Intermediate |
| Cerebellum | Low / Negligible nih.govnih.gov | Low / Negligible |
In Vitro and In Vivo Metabolic Fate Determination via Mass Spectrometry
Deuterium labeling is a powerful tool for elucidating the metabolic fate of a drug, especially when coupled with mass spectrometry (MS). hwb.gov.in The known mass difference between hydrogen and deuterium allows for the unambiguous tracking of a drug and its metabolites within complex biological matrices. In the case of this compound, the "d3" designation indicates that three hydrogen atoms have been replaced by deuterium, resulting in a mass increase of approximately 3 Daltons compared to the parent compound.
In vitro metabolic studies typically involve incubating the deuterated compound with liver microsomes or hepatocytes from preclinical species (e.g., rat, mouse, monkey). These systems contain the primary drug-metabolizing enzymes. Samples taken over time are analyzed by liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer can be programmed to specifically detect the deuterated parent compound and any potential deuterated metabolites, which would also carry the mass shift. This allows for clear differentiation from endogenous molecules and provides a clean background for metabolite identification.
In vivo studies involve administering this compound to animal models. Biological samples such as plasma, urine, and feces are collected over a time course. Analysis by LC-MS is then used to quantify the parent drug and identify its metabolites. The deuterium label acts as a stable, non-radioactive tracer, simplifying the process of distinguishing drug-related material from background noise and confirming the metabolic products that retain the deuterated portion of the molecule. musechem.com
Role of Deuteration in Elucidating Metabolic Pathways and Enzyme Activity
Beyond its use as a tracer, deuteration plays a crucial role in investigating the mechanisms of drug metabolism due to the kinetic isotope effect (KIE). researchgate.netresearchgate.net The KIE occurs when the cleavage of a C-D bond is the rate-limiting step in a metabolic reaction; this reaction will proceed more slowly than the cleavage of a corresponding C-H bond. musechem.com By strategically placing deuterium atoms on a molecule at suspected sites of metabolism ("soft spots"), researchers can probe metabolic pathways.
For (R)-(+)-Sch 23390, a potential site of metabolism is the N-methyl group. If the "d3" in this compound refers to the substitution of the three hydrogens on this methyl group (N-CD₃), this would likely slow down the rate of N-demethylation, a common metabolic pathway.
By comparing the metabolic profile of the deuterated versus the non-deuterated compound, researchers can:
Confirm Primary Metabolic Sites: If deuterating a specific position significantly reduces the formation of a particular metabolite and increases the half-life of the parent drug, it confirms that this position is a primary site of metabolism.
Uncover Metabolic Switching: Slowing down a primary metabolic pathway through deuteration can cause the drug to be metabolized through alternative, secondary pathways. nih.gov Identifying these previously minor metabolites can provide a more complete picture of the drug's disposition and help predict potential drug-drug interactions or the formation of unique metabolites.
Probe Enzyme Involvement: The magnitude of the KIE can provide insights into the specific enzymes involved and the mechanism of the metabolic reaction.
This approach allows for a detailed mechanistic understanding of a drug's biotransformation, which is critical for optimizing its pharmacological and safety profiles.
Methodological Advancements and Research Applications
Utilization as a Selective Pharmacological Probe for Dopamine (B1211576) D1-like Receptors
(R)-(+)-Sch 23390 and its deuterated analog are highly valued for their ability to selectively block dopamine D1-like receptors, which include the D1 and D5 receptor subtypes. medchemexpress.comselleckchem.comnih.govtocris.comrndsystems.com This selectivity is crucial for elucidating the specific roles of these receptors in various physiological and pathological processes.
Differentiating Dopamine Receptor Subtype Contributions in Complex Systems
The high affinity and selectivity of (R)-(+)-Sch 23390 for D1-like receptors make it an essential tool for distinguishing the effects mediated by this receptor family from those mediated by D2-like receptors or other neurotransmitter systems. nih.govresearchgate.net Although it exhibits some affinity for serotonin (B10506) 5-HT2C receptors, the in vivo doses required to affect these receptors are significantly higher than those needed to achieve D1 receptor antagonism. medchemexpress.comselleckchem.comnih.govmedchemexpress.cn This allows researchers to investigate the specific contributions of D1-like receptor signaling in complex neurological functions and disorders. nih.govresearchgate.net For instance, it has been used to study the role of D1 receptors in motor control, learning, memory, and the pathophysiology of conditions like Parkinson's disease and schizophrenia. nih.govnih.gov
Application in Ligand Binding Assays for Novel Compound Screening
In the realm of drug discovery, (R)-(+)-Sch 23390 is frequently employed in ligand binding assays to screen for and characterize new chemical entities targeting dopamine receptors. sigmaaldrich.comnih.govd-nb.info In these assays, the unlabeled compound is used to compete with a radiolabeled ligand, often [3H]SCH 23390, for binding to D1-like receptors expressed in cell membranes. nih.govd-nb.info By measuring the displacement of the radioligand, researchers can determine the binding affinity (Ki) of novel compounds for the D1 and D5 receptor subtypes. medchemexpress.comselleckchem.commedchemexpress.cnbio-techne.com This information is critical for identifying promising drug candidates with desired selectivity profiles.
Role as a Stable Isotope Internal Standard in Quantitative Bioanalysis
The deuterated form, (R)-(+)-Sch 23390-d3 Hydrochloride, serves as an ideal internal standard in quantitative bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS). nih.govscispace.com
Development of LC-MS/MS Methods for Unlabeled Compound Quantification
In the development of LC-MS/MS methods for quantifying the unlabeled (R)-(+)-Sch 23390 in biological matrices like plasma, the use of a stable isotope-labeled internal standard is the preferred approach. nih.govscispace.comnih.govnih.govmdpi.com (R)-(+)-Sch 23390-d3 has nearly identical physicochemical properties to the unlabeled analyte, meaning it co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer. nih.gov This co-elution helps to compensate for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the quantification. nih.govresearchgate.net
Calibration and Quality Control in Preclinical Sample Analysis
During the analysis of preclinical samples, (R)-(+)-Sch 23390-d3 is added at a known concentration to all calibration standards, quality control samples, and unknown study samples. nih.govmdpi.com The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct a calibration curve and determine the concentration of the unlabeled compound in the unknown samples. mdpi.com This process ensures the reliability and reproducibility of the bioanalytical data, which is essential for pharmacokinetic and pharmacodynamic studies. nih.govnih.gov
Precursor for Positron Emission Tomography (PET) Tracer Development
(R)-(+)-Sch 23390 has been instrumental in the development of radiotracers for positron emission tomography (PET) imaging, a non-invasive technique used to visualize and quantify biochemical processes in the living brain. snmjournals.orgnih.goviaea.orgnih.gov The unlabeled compound is often used in preclinical PET studies with non-human primates to validate the specificity and selectivity of new D1 receptor PET tracers. snmjournals.orgnih.govsnmjournals.org In these "blocking" studies, administration of (R)-(+)-Sch 23390 prior to the PET tracer should significantly reduce the tracer's binding in D1-rich brain regions, confirming that the tracer is indeed binding to the intended target. snmjournals.orgnih.govsnmjournals.org Furthermore, the structure of Sch 23390 itself has served as a scaffold for the design and synthesis of novel PET radioligands, such as [11C]SCH 23390, for imaging D1 receptors in humans. iaea.orgnih.gov
Radiosynthesis of [11C]SCH 23390 for Preclinical Brain Imaging
The development of radiolabeled (R)-(+)-Sch 23390, particularly with carbon-11 (B1219553) ([11C]SCH 23390), has been a significant step forward for in vivo studies of dopamine D1 receptors using positron emission tomography (PET). The radiosynthesis is typically achieved through the N-methylation of the desmethyl precursor, N-desmethyl-SCH23390. uantwerpen.beacs.org
A common method involves a one-pot strategy where [11C]methyl iodide ([11C]MeI) is introduced to the desmethyl precursor in a reaction vessel. uantwerpen.be The reaction is facilitated by a base, such as aqueous sodium hydroxide, in a solvent mixture like anhydrous dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). uantwerpen.be The process is often automated for efficiency and consistency. uantwerpen.beacs.org
Following the reaction, the resulting [11C]SCH 23390 is purified using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity, typically exceeding 99%. uantwerpen.be The final product is then formulated into an injectable solution for preclinical imaging studies in animal models. uantwerpen.be The molar activity of the synthesized radioligand is a critical parameter, with reported values being substantial enough for sensitive detection in PET scans. uantwerpen.be
Characterization of Radioligand Binding and Displacement in Animal Models
The high affinity and selectivity of SCH 23390 for D1-like receptors make its radiolabeled forms, such as [3H]SCH 23390 and [125I]SCH 23982, excellent tools for characterizing receptor distribution and density in animal models. nih.govjneurosci.orgresearchgate.net Autoradiography studies using these radioligands have provided detailed maps of D1 receptor localization in the brain. nih.govjneurosci.org
In vivo binding studies with [11C]SCH 23390 in rodents have demonstrated its utility in quantifying D1 receptor density. uantwerpen.beresearchgate.net These studies often employ kinetic modeling, such as the simplified reference tissue model (SRTM), to analyze the PET data and determine the binding potential (BPND), a measure related to receptor density. uantwerpen.beresearchgate.net The cerebellum is frequently used as a reference region due to its negligible D1 receptor density. uantwerpen.beresearchgate.net
Displacement studies are crucial for confirming the specificity of radioligand binding. In these experiments, the binding of radiolabeled SCH 23390 is challenged by the administration of unlabeled D1-selective ligands or other compounds. For instance, the D1 agonist SKF 38393 and the D1 antagonist cis-flupenthixol have been shown to displace [125I]SCH 23982 binding, confirming that it binds to D1 receptors. jneurosci.org Conversely, ligands selective for other receptors, like the D2-selective l-sulpiride or the serotonin antagonist cinanserin, show little to no displacement, highlighting the D1 selectivity of SCH 23390. jneurosci.org
Interactive Data Table: In Vitro Binding Affinities of SCH 23390
| Receptor Subtype | Ki (nM) |
| Dopamine D1 | 0.2 nih.govmedchemexpress.comtocris.comcaymanchem.com |
| Dopamine D5 | 0.3 nih.govmedchemexpress.comtocris.comcaymanchem.com |
| Serotonin 5-HT2C | 6.3 - 9.3 medchemexpress.comtocris.com |
Application in Drug Discovery and Target Validation Methodologies
Use as a Reference Antagonist in High-Throughput Screening Assays
(R)-(+)-Sch 23390 serves as a critical reference compound in high-throughput screening (HTS) assays designed to identify new modulators of the dopamine D1 receptor. promega.comnih.gov In these assays, a stable cell line expressing the human D1 receptor is often utilized. researchgate.net The functional activity of the receptor is typically measured by quantifying the downstream signaling molecule, cyclic AMP (cAMP). researchgate.netpromega.com
When screening for antagonists, the cells are stimulated with a known D1 agonist, like dopamine, to induce cAMP production. promega.com The ability of test compounds to inhibit this agonist-induced cAMP increase is then measured. promega.com (R)-(+)-Sch 23390 is used as a positive control for antagonism, and its potent and selective inhibition of the D1 receptor provides a benchmark for the activity of newly discovered compounds. promega.comnih.gov The dose-dependent inhibition by SCH 23390 allows for the determination of its IC50 value, which is a key parameter for validating the assay's performance. promega.com
The robust and reproducible results obtained with SCH 23390 in HTS formats, including 96-well, 384-well, and even 1536-well plates, underscore its suitability as a reference antagonist. promega.com
Elucidation of Mechanism of Action for Emerging Dopaminergic Agents
(R)-(+)-Sch 23390 is a valuable pharmacological tool for elucidating the mechanism of action of novel dopaminergic agents. nih.govnih.gov By selectively blocking D1 receptors, researchers can determine whether the effects of a new compound are mediated through this specific receptor subtype.
For example, if a novel compound produces a behavioral or physiological effect that is blocked or attenuated by pretreatment with SCH 23390, it provides strong evidence that the effect is dependent on D1 receptor activation. nih.gov This approach has been used to demonstrate that the locomotor stimulation induced by some D2 dopamine receptor agonists can be antagonized by SCH 23390, suggesting a modulatory role of D1 receptors on D2 receptor function that is dependent on intact catecholaminergic neurons. nih.gov
Furthermore, in studies investigating the effects of new compounds on neurotransmitter systems, SCH 23390 can be used to isolate the contribution of D1 receptors. For instance, it has been used to show that the effects of certain drugs on the flexor reflex in animal models are mediated, at least in part, through D1 receptors. nih.gov
Contribution to Structure-Activity Relationship (SAR) Studies
The well-defined structure and potent activity of (R)-(+)-Sch 23390 make it a foundational molecule for structure-activity relationship (SAR) studies of D1 receptor ligands. biorxiv.orgnih.govredheracles.net By systematically modifying the chemical structure of SCH 23390 and evaluating the pharmacological activity of the resulting analogs, researchers can identify the key chemical motifs responsible for D1 receptor affinity and efficacy. biorxiv.orgnih.gov
These SAR studies have established that various structural features of the 1-phenylbenzazepine scaffold, the class of compounds to which SCH 23390 belongs, significantly influence D1 receptor binding and functional activity. nih.gov For example, modifications to the aryl substituents and the nitrogen substituent can dramatically alter a compound's affinity for D1-like receptors and its selectivity over D2-like receptors. nih.gov
While numerous SAR studies have been conducted on the 1-phenylbenzazepine scaffold, there are still areas of active investigation, such as the impact of substituents at different positions on the benzazepine ring system. nih.gov These ongoing studies, which often use SCH 23390 as a reference compound, continue to refine our understanding of the structural requirements for potent and selective D1 receptor ligands, guiding the design of new therapeutic agents. biorxiv.orgnih.gov
Future Directions and Emerging Research Avenues
Advancements in Receptor Pharmacology through Deuterated Probes
The use of deuterated compounds like (R)-(+)-Sch 23390-d3 Hydrochloride represents a significant advancement in the study of receptor pharmacology. Deuteration can alter the metabolic profile of a compound, often leading to a slower rate of metabolism. This "kinetic isotope effect" can result in a longer biological half-life and a more stable plasma concentration of the parent compound. snmjournals.org
In the context of receptor pharmacology, this enhanced metabolic stability is highly advantageous. For ligands used in in-vitro and in-vivo binding studies, a reduced rate of metabolism means that the concentration of the active ligand remains more constant over the course of the experiment, leading to more accurate and reproducible data on receptor affinity (K_i), density (B_max), and kinetics (k_on, k_off). revvity.com For example, studies with other deuterated radiotracers have demonstrated improved in vivo stability and reduced interference from metabolites, which can often have their own pharmacological activity or non-specific binding properties. snmjournals.org
The application of this compound as a research tool could therefore lead to a more precise characterization of the D1 and D5 dopamine (B1211576) receptors. Its use in competitive binding assays against novel therapeutic candidates can provide a clearer understanding of their potency and selectivity. frontiersin.orgacs.org Furthermore, the predictable metabolic profile of a deuterated probe can aid in dissecting the complex interplay between parent drug and metabolite activity at the receptor level.
Potential for Novel Preclinical Imaging Applications
One of the most promising applications for this compound is in the field of preclinical molecular imaging, particularly Positron Emission Tomography (PET). The non-deuterated parent compound, [¹¹C]SCH 23390, has been a cornerstone for in vivo imaging of D1 receptors for decades. nih.gov However, the short half-life of carbon-11 (B1219553) (approximately 20 minutes) and the potential for rapid metabolism can limit the duration and quality of imaging studies.
The development of a deuterated and, subsequently, a radiolabeled version of this compound could offer significant advantages for PET imaging. Deuteration has been shown to improve the in vivo stability of other PET radiotracers, leading to higher brain uptake and a better signal-to-noise ratio. snmjournals.org For instance, a deuterated dopamine transporter (DAT) imaging agent, [¹⁸F]FECNT-d4, exhibited higher striatum-to-cerebellum ratios and better in vivo stability compared to its non-deuterated counterpart. snmjournals.org
A hypothetical [¹⁸F]-labeled (R)-(+)-Sch 23390-d3 would benefit from the longer half-life of fluorine-18 (B77423) (approximately 110 minutes) and the enhanced metabolic stability from deuteration. This would allow for:
Longer imaging protocols: Facilitating more detailed kinetic modeling of receptor occupancy and density.
Improved image quality: A higher proportion of the detected signal would originate from the intact radiotracer binding to the target receptor, rather than from radiometabolites. snmjournals.org
Enhanced sensitivity: The ability to detect subtle changes in D1/D5 receptor availability in various preclinical models of neurological and psychiatric disorders. nih.govsnmjournals.org
These advancements would be invaluable for studying conditions where D1 receptor dysfunction is implicated, such as Parkinson's disease, schizophrenia, and addiction. nih.govqueensu.ca
Integration into Systems Biology and Computational Neuroscience Models
The precise and reliable data generated using this compound can be integrated into systems biology and computational neuroscience models to build more accurate simulations of neuronal circuits. Systems biology aims to understand the complex interactions within biological systems, and having well-characterized molecular probes is essential for validating and refining these models.
By providing more accurate measurements of D1/D5 receptor binding parameters, this compound can help to:
Refine computational models of dopamine signaling: These models can simulate how changes in dopamine release and receptor density affect neuronal firing patterns and network activity.
Improve the understanding of drug action: By incorporating precise receptor occupancy data, models can better predict the downstream effects of D1/D5 receptor antagonists on various signaling pathways.
Bridge the gap between molecular and systems-level neuroscience: Accurate data on receptor dynamics can be used to inform higher-level models of cognition and behavior that are dependent on dopaminergic function. biorxiv.org
The enhanced stability of the deuterated compound makes it an ideal tool for these applications, as it reduces the variability in experimental data that can confound computational modeling efforts.
Unexplored Molecular Mechanisms and Therapeutic Implications in Preclinical Contexts
While (R)-(+)-Sch 23390 is primarily known as a D1/D5 receptor antagonist, it also exhibits activity at other receptors, such as serotonin (B10506) 5-HT2C receptors. rndsystems.commedchemexpress.com The use of the deuterated form, this compound, could help to further elucidate these off-target effects and their potential therapeutic implications in preclinical settings. The altered pharmacokinetic profile may reveal nuances in the dose-response relationships at these secondary targets.
Furthermore, the improved stability of this compound makes it a valuable tool for investigating the role of D1/D5 receptors in a wider range of preclinical models. For example, it could be used to explore the involvement of these receptors in:
Neuroinflammation: By providing a more stable tool to block D1/D5 receptors, researchers can better investigate their role in microglial activation and other inflammatory processes in the brain.
Synaptic plasticity: The compound can be used to study the long-term effects of D1/D5 receptor blockade on processes like long-term potentiation (LTP) and long-term depression (LTD), which are fundamental to learning and memory. researchgate.netnih.gov
Complex behaviors: The enhanced stability allows for more reliable studies of how D1/D5 receptor antagonism affects complex behaviors over extended periods. biorxiv.orgnih.gov
The ability to more precisely and consistently modulate D1/D5 receptor activity with this compound will undoubtedly lead to new insights into the multifaceted role of dopamine in the central nervous system and may uncover novel therapeutic strategies for a variety of disorders.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying (R)-(+)-Sch 23390-d3 Hydrochloride in biological matrices?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS) is widely used for quantification. Ensure a C18 column (e.g., 150 mm × 4.6 mm, 5 µm particle size) and a mobile phase of 0.1% formic acid in water/acetonitrile (gradient elution) for optimal separation. Calibration curves should be validated over a concentration range relevant to the study (e.g., 1–100 ng/mL) using deuterated internal standards to correct for matrix effects . For method validation, follow USP guidelines for accuracy (recovery 85–115%), precision (RSD <15%), and sensitivity (LLOQ ≤1 ng/mL) .
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store lyophilized powder at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation. For reconstituted solutions, use pH 3.0–5.0 buffers (e.g., acetate buffer) and store at 4°C for ≤72 hours. Avoid freeze-thaw cycles, as deuterated compounds may exhibit altered stability compared to non-deuterated analogs .
Q. What chromatographic techniques effectively separate this compound from its enantiomer?
- Methodological Answer : Chiral chromatography using a cellulose-based chiral stationary phase (e.g., Chiralpak IC) with a mobile phase of hexane:ethanol (80:20, v/v) and 0.1% diethylamine. Monitor separation at 254 nm and confirm enantiomeric purity via nuclear magnetic resonance (NMR) or circular dichroism (CD). Validate resolution (Rs >2.0) using USP reference standards .
Advanced Research Questions
Q. How does deuteration impact the pharmacokinetic (PK) profile of this compound compared to the non-deuterated form?
- Methodological Answer : Conduct parallel PK studies in rodent models, comparing AUC, Cmax, and half-life (t½). Use LC-MS/MS to quantify plasma concentrations. Deuteration may alter metabolic stability via the kinetic isotope effect (KIE), particularly in cytochrome P450-mediated oxidation steps. For example, deuterium at carbon-3 could reduce first-pass metabolism, increasing bioavailability. Validate findings using metabolic stability assays in hepatocyte microsomes .
Q. How can researchers resolve discrepancies in receptor binding affinity data between deuterated and non-deuterated Sch 23390?
- Methodological Answer : Perform competitive radioligand binding assays (e.g., using [<sup>3</sup>H]-spiperone) on striatal membranes. Ensure consistent assay conditions (pH 7.4, 37°C, 2 h incubation). If discrepancies arise, validate deuterium incorporation via high-resolution mass spectrometry (HRMS) and NMR to confirm structural integrity. Consider isotopic effects on hydrogen bonding or steric hindrance in the receptor’s active site .
Q. What experimental design considerations are critical for assessing the isotopic effect of deuterium in Sch 23390-d3 in vivo?
- Methodological Answer : Use a crossover design with matched cohorts to minimize inter-subject variability. Include control groups receiving non-deuterated Sch 23390 and vehicle. Monitor off-target effects via behavioral assays (e.g., locomotor activity) and receptor occupancy studies. Use isotopic dilution analysis to distinguish deuterated vs. endogenous metabolites. Statistical power analysis should account for potential small effect sizes due to KIE .
Data Analysis and Contradiction Management
Q. How should researchers address batch-to-batch variability in deuterated Sch 23390-d3 Hydrochloride synthesis?
- Methodological Answer : Implement quality control (QC) protocols including:
- Purity : ≥98% by HPLC-UV.
- Deuterium incorporation : ≥99% via HRMS.
- Residual solvents : ≤0.1% (ICH Q3C guidelines).
Use statistical process control (SPC) charts to track variability. If inconsistencies arise, re-synthesize batches under controlled deuterium gas pressure and anhydrous conditions .
Q. What strategies validate the specificity of Sch 23390-d3 in complex biological samples?
- Methodological Answer : Employ multiple reaction monitoring (MRM) transitions in LC-MS/MS to distinguish Sch 23390-d3 from endogenous isomers. Use stable isotope-labeled internal standards (SIL-IS) for normalization. Confirm specificity via:
- Blank matrix analysis : No peaks at the analyte’s retention time.
- Cross-validation : Compare results with orthogonal methods like capillary electrophoresis (CE) .
Tables for Key Parameters
| Parameter | Recommended Value | Evidence Source |
|---|---|---|
| HPLC Column | C18, 150 mm × 4.6 mm, 5 µm | |
| Storage Temperature (Lyophilized) | –20°C, inert atmosphere | |
| Chiral Resolution (Rs) | >2.0 | |
| Deuterium Incorporation | ≥99% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
